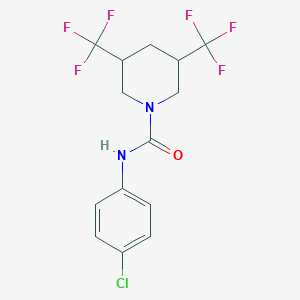
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H13ClF6N2O and its molecular weight is 374.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Binding Studies
Cannabinoid Receptor Interaction : This compound has been studied for its interaction with the CB1 cannabinoid receptor, particularly in the context of being a potent and selective antagonist. Conformational analysis and molecular modeling have been used to understand its binding mechanisms and interaction with the receptor. This is significant for developing pharmacophore models for cannabinoid ligands (Shim et al., 2002).
Antagonistic Properties : Research has focused on understanding the structure-activity relationships of pyrazole derivatives, including N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide, as cannabinoid receptor antagonists. These studies are crucial for developing compounds that can counteract the effects of cannabinoids (Lan et al., 1999).
Synthesis and Characterization
Curcumin Mimics Synthesis : The compound is used in the synthesis of curcumin mimics, which show high anti-proliferative properties. This has implications in cancer research, particularly in identifying compounds with potential anti-cancer properties (Fawzy et al., 2019).
Polyamide Synthesis : It plays a role in the synthesis of new fluorine-containing, triphenylamine-based monomers used for creating aromatic polyamides. These polyamides exhibit good solubility, thermal stability, and electroactivity, important for material science applications (Hsiao & Wu, 2017).
Pharmacological Applications
In Vivo Binding Studies : The compound, in its iodine-labeled form, has been studied for in vivo brain binding in mice, which is crucial in understanding cannabinoid receptor interactions and developing imaging agents for brain studies (Gatley et al., 1996).
Inverse Agonist Activity : Research has also been focused on understanding the inverse agonist activity of biarylpyrazole compounds at the cannabinoid CB1 receptor. This is significant for developing compounds that can potentially modulate cannabinoid receptor activity in therapeutic applications (Hurst et al., 2006).
Properties
IUPAC Name |
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N2O/c15-10-1-3-11(4-2-10)22-12(24)23-6-8(13(16,17)18)5-9(7-23)14(19,20)21/h1-4,8-9H,5-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFKKYPFGGENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
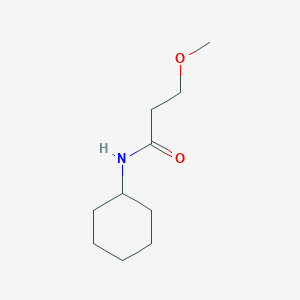
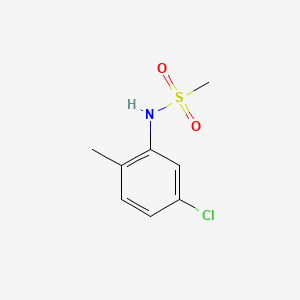
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)
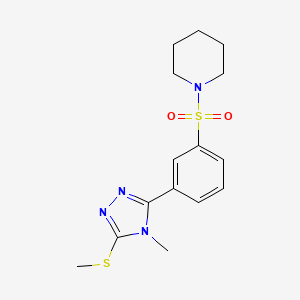

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)
methanone](/img/structure/B2658854.png)
![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)
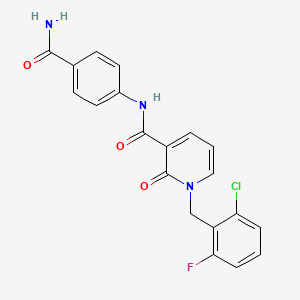
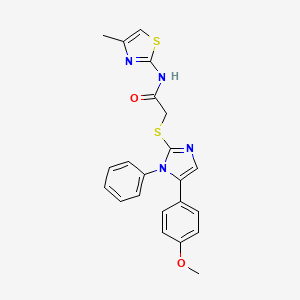

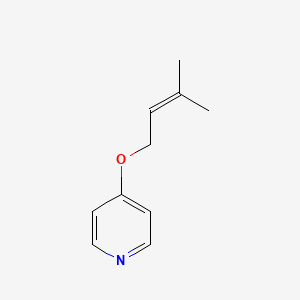
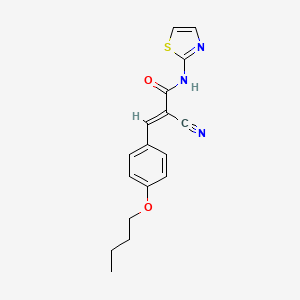
![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)
